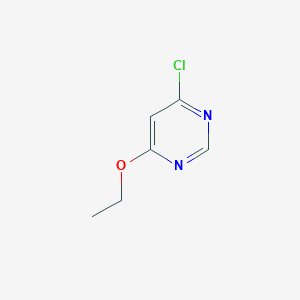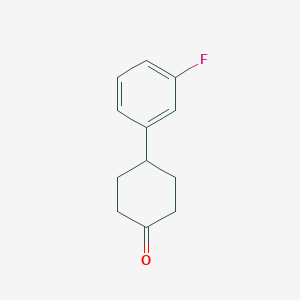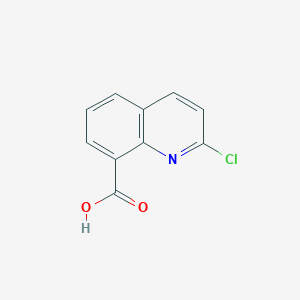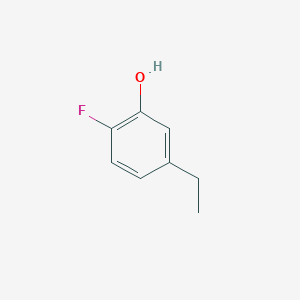
5-エチル-2-フルオロフェノール
概要
説明
5-Ethyl-2-fluorophenol is an organic compound with the molecular formula C8H9FO It is a derivative of phenol, where the hydrogen atom in the ortho position is replaced by a fluorine atom and an ethyl group is attached to the para position
科学的研究の応用
5-Ethyl-2-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Safety and Hazards
作用機序
Target of Action
It is known that phenolic compounds, such as 5-ethyl-2-fluorophenol, can interact with various enzymes and biological systems .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Ethyl-2-fluorophenol. For instance, the compound’s action may be affected by the presence of other chemicals in the environment .
生化学分析
Biochemical Properties
5-Ethyl-2-fluorophenol, like other fluorinated phenols, can participate in various biochemical reactions. The presence of the fluorine atom, a strong electron-withdrawing group, can significantly influence these reactions For instance, it can affect the acidity of the phenol group and the reactivity of the compound
Cellular Effects
This suggests that 5-Ethyl-2-fluorophenol might interact with certain cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
For instance, they can participate in free radical reactions and nucleophilic substitutions . These reactions could potentially lead to changes in gene expression, enzyme activation or inhibition, and binding interactions with biomolecules.
Metabolic Pathways
This suggests that 5-Ethyl-2-fluorophenol might be involved in similar metabolic pathways, potentially interacting with certain enzymes or cofactors .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-fluorophenol can be achieved through several methods. One common approach involves the fluorination of 5-ethylphenol using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often in the presence of a solvent like acetonitrile.
Industrial Production Methods: On an industrial scale, the production of 5-Ethyl-2-fluorophenol may involve the direct fluorination of 5-ethylphenol using elemental fluorine or other fluorinating agents. The process requires careful control of reaction conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: 5-Ethyl-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding hydroquinone.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted phenols depending on the reagent used.
類似化合物との比較
Phenol: The parent compound, lacking the ethyl and fluorine substituents.
2-Fluorophenol: Similar structure but without the ethyl group.
5-Ethylphenol: Similar structure but without the fluorine atom.
Uniqueness: 5-Ethyl-2-fluorophenol is unique due to the combined presence of both the ethyl and fluorine substituents, which confer distinct chemical and physical properties compared to its analogs
特性
IUPAC Name |
5-ethyl-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-2-6-3-4-7(9)8(10)5-6/h3-5,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGSGAMJZBVTNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595776 | |
| Record name | 5-Ethyl-2-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891843-05-3 | |
| Record name | 5-Ethyl-2-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1592177.png)
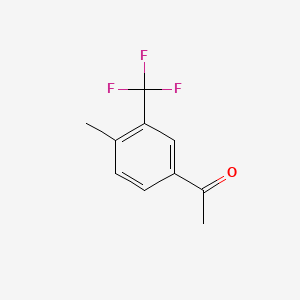
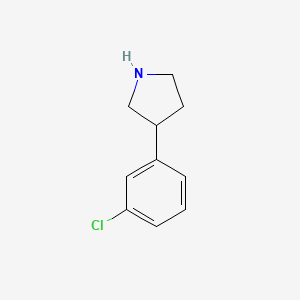
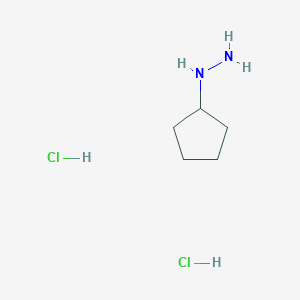
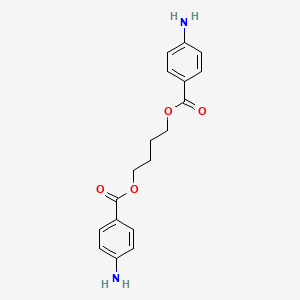
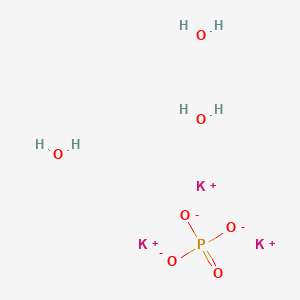
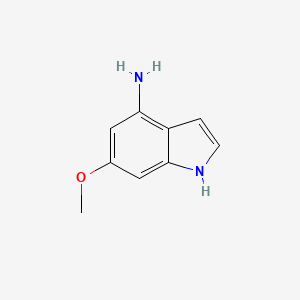
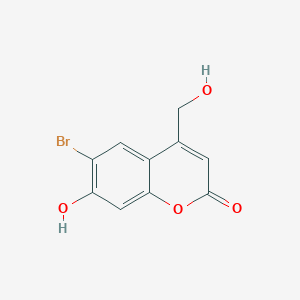
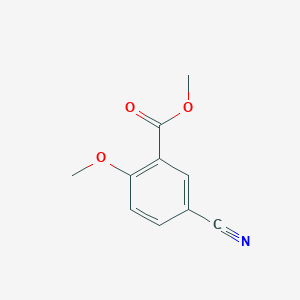
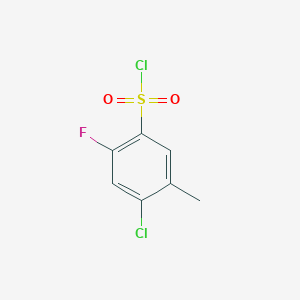
![Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B1592193.png)
